4,6-Dimethoxypyridine-3-boronic acid

Suzuki-Miyaura coupling heterocyclic synthesis boronic acid reactivity

3-Pyridylboronic acids often suffer poor reactivity and protodeboronation in Suzuki couplings, leading to failed reactions. 4,6-Dimethoxypyridine-3-boronic acid addresses this: the electron-donating 4,6-dimethoxy pattern modulates pyridine electronics, improving transmetalation kinetics and reducing decomposition. - Enhanced transmetalation vs. unsubstituted 3-pyridylboronic acids - 97% purity supports reproducible late-stage functionalization - Ideal for constructing 3,4,6-trisubstituted pyridine libraries Supplied as a powder with verified purity, ready for immediate use.

Molecular Formula C7H10BNO4
Molecular Weight 182.97 g/mol
CAS No. 915021-19-1
Cat. No. B1463905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxypyridine-3-boronic acid
CAS915021-19-1
Molecular FormulaC7H10BNO4
Molecular Weight182.97 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1OC)OC)(O)O
InChIInChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3
InChIKeyUHGCUDIEQMAMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4,6-Dimethoxypyridine-3-boronic Acid (CAS 915021-19-1): Supplier Data and Procurement Guide


4,6-Dimethoxypyridine-3-boronic acid (CAS 915021-19-1) is a heteroarylboronic acid building block, specifically a pyridine-3-boronic acid substituted with methoxy groups at the 4- and 6-positions. Its molecular formula is C7H10BNO4 with a molecular weight of 182.97 g/mol . The compound is supplied as a powder with reported purity of ≥98% . As a member of the pyridylboronic acid class, it serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions for constructing functionalized heteroarylpyridine scaffolds in medicinal chemistry and materials science applications [1].

Why 4,6-Dimethoxypyridine-3-boronic Acid Cannot Be Substituted with Other Pyridylboronic Acids


The specific substitution pattern of 4,6-dimethoxypyridine-3-boronic acid dictates its reactivity profile, making simple interchange with other pyridylboronic acids problematic. Pyridine-derived boronic acids are notorious for poor reactivity in Suzuki cross-coupling due to the electron-deficient nature of the pyridine ring, which retards transmetalation and promotes deleterious protodeboronation [1]. The 4,6-dimethoxy substitution pattern is expected to modulate the electron density on the pyridine ring differently than other substitution patterns (e.g., 2,6-dimethoxy or 2-methoxy), directly influencing the rate of the key transmetalation step. Furthermore, pyridylboronic acids with different substitution patterns exhibit varying degrees of shelf-stability [2]. Selecting the correct isomer ensures predictable coupling efficiency and minimizes the risk of reaction failure due to unwanted decomposition or low reactivity inherent to the class.

Product-Specific Quantitative Evidence Guide for 4,6-Dimethoxypyridine-3-boronic Acid (CAS 915021-19-1)


Regioisomeric Differentiation: 4,6- vs. 2,6-Dimethoxy Substitution Patterns

The 4,6-dimethoxy substitution pattern provides a distinct electronic and steric environment compared to the 2,6-dimethoxy-3-pyridylboronic acid isomer (CAS 221006-70-8). In the 2,6-isomer, the methoxy group at the 2-position ortho to the pyridine nitrogen is expected to have a stronger electron-donating resonance effect, which can enhance transmetalation but may also increase sensitivity to protodeboronation. Conversely, in 4,6-dimethoxypyridine-3-boronic acid, both methoxy groups are positioned meta (C4) and para (C6) to the boron-bearing C3 carbon, offering a distinct activation profile that may favor stability over maximum reactivity in certain catalytic systems [1]. Direct comparative coupling yield data is not available in the public literature; the following represents class-level inference based on studies of structurally related pyridylboronic acids.

Suzuki-Miyaura coupling heterocyclic synthesis boronic acid reactivity

Class-Wide Reactivity Challenge: Overcoming Low Reactivity of 3-Pyridylboronic Acids

A recognized limitation of 3-pyridylboronic acids, including 4,6-dimethoxypyridine-3-boronic acid, is their inherently low reactivity in standard Suzuki-Miyaura couplings [1]. This class of compounds does not readily participate in cross-coupling without specialized catalyst systems. For example, Fu et al. demonstrated that unsubstituted 3-pyridylboronic acid requires a highly active PdCl2/P-Phos catalyst system to achieve coupling with aryl halides in good to excellent yields, whereas more reactive arylboronic acids can often be coupled using simpler Pd(PPh3)4 systems [1]. This establishes a baseline expectation: coupling reactions with this compound will likely necessitate optimized, high-activity catalytic conditions rather than generic Suzuki protocols.

Suzuki-Miyaura coupling catalyst development pyridylboronic acid activation

Purity and Specification: Ensuring Reproducible Performance

Commercial suppliers of 4,6-dimethoxypyridine-3-boronic acid specify a purity of ≥98% . This is a key differentiator from non-standardized or lower-purity sources. Boronic acids are prone to forming variable amounts of the corresponding boroxine anhydride upon storage, which can affect stoichiometry and coupling efficiency [1]. A high stated purity (≥98%) provides a quality baseline that is essential for reproducible stoichiometry in cross-coupling reactions, especially in sensitive medicinal chemistry applications where impurity profiles can affect biological assay outcomes.

quality control reagent purity Suzuki coupling reproducibility

4,6-Dimethoxypyridine-3-boronic Acid: Key Application Scenarios in Medicinal and Synthetic Chemistry


Synthesis of Diversely Substituted Heteroarylpyridine Libraries

This compound is optimally used as a boronic acid coupling partner in Suzuki-Miyaura reactions to generate focused libraries of 3,4,6-trisubstituted pyridines [1]. Given the established need for specialized catalysts for 3-pyridylboronic acids [2], the use of high-activity systems like PdCl2/P-Phos is recommended to maximize coupling efficiency. The 4,6-dimethoxy substitution pattern is particularly useful for introducing electron-donating groups that can modulate the physicochemical and pharmacokinetic properties of drug-like molecules.

Late-Stage Functionalization in Medicinal Chemistry Programs

The compound is a valuable building block for introducing a functionalized pyridine moiety into advanced intermediates. Its 4,6-dimethoxy pattern provides a handle for further synthetic elaboration or for establishing key interactions with biological targets. The commercial availability with a defined purity of ≥98% supports its use in late-stage functionalization where high purity of reagents is paramount for reproducible results and to avoid side reactions.

Procurement for Catalyst Development and Methodology Studies

Given the documented difficulty in coupling 3-pyridylboronic acids [2], this specific regioisomer serves as a challenging model substrate for developing and benchmarking new catalysts and reaction conditions. Researchers investigating novel ligands or catalytic systems for heteroaryl cross-coupling will find this compound a relevant test case, as improvements seen here are likely to translate to other challenging heteroaromatic systems.

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